Benzothiazole-2-sulfonic acid

Catalog No.
S589827
CAS No.
941-57-1
M.F
C7H5NO3S2
M. Wt
215.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole-2-sulfonic acid

CAS Number

941-57-1

Product Name

Benzothiazole-2-sulfonic acid

IUPAC Name

1,3-benzothiazole-2-sulfonic acid

Molecular Formula

C7H5NO3S2

Molecular Weight

215.3 g/mol

InChI

InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11)

InChI Key

ZCXGMSGCBDSEOY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O

Synonyms

benzothiazole-2-sulfonic acid

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O

Environmental Science:

  • Wastewater treatment: Researchers are investigating the fate and behavior of BTSA in wastewater treatment plants. Studies have shown that BTSA is persistent in the environment and can be difficult to remove from wastewater using conventional treatment methods [].

Analytical Chemistry:

  • Detection and analysis of other compounds: BTSA can be used as a complexation agent in analytical chemistry to improve the detection and analysis of other compounds. For example, BTSA has been used to complex with metal ions, which can then be more easily separated and analyzed [].

Material Science:

  • Development of new materials: BTSA is being explored for its potential use in the development of new materials, such as ion conductors and sensors [].

Other potential applications:

BTSA is also being investigated for its potential use in various other scientific research applications, such as:

  • Corrosion inhibition
  • Fire retardancy
  • Antimicrobial activity

Benzothiazole-2-sulfonic acid is an organic compound characterized by a benzothiazole ring with a sulfonic acid group at the 2-position. Its chemical formula is C7H5NO3S2C_7H_5NO_3S_2, and it is known for its solubility in water due to the presence of the sulfonic acid group. This compound has garnered attention in various fields, including biochemistry and industrial chemistry, primarily because of its role as a transformation product in the production of rubber accelerators and its interaction with biological systems .

  • Research suggests BT-2-SA might cause skin irritation and eye damage [].
  • However, more data is needed for a comprehensive understanding of its toxicological profile.

  • Oxidation: The compound can be oxidized to form various sulfonic acid derivatives.
  • Reduction: Reduction reactions can convert the sulfonic acid group into other functional groups.
  • Substitution: The sulfonic acid group can be replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride serves as a reducing agent. The substitution reactions often involve halogenating agents or nucleophiles .

Benzothiazole-2-sulfonic acid exhibits significant biological activity, particularly in biochemical pathways related to sulfur and nitrogen metabolism. It interacts with enzymes such as sulfotransferases and sulfatases, influencing metabolic flux and affecting the levels of metabolites like sulfate and ammonia. Notably, it has been shown to inhibit certain sulfur-metabolizing enzymes, leading to the accumulation of sulfur-containing metabolites .

The synthesis of benzothiazole-2-sulfonic acid can be achieved through various methods:

  • Direct Sulfonation: One common method involves the reaction of 2-aminobenzenethiol with sulfuric acid, resulting in the formation of the sulfonic acid group at the benzothiazole ring.
  • Industrial Production: In industrial settings, this compound is often synthesized via the sulfonation of benzothiazole derivatives using sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure high yield and purity .

Benzothiazole-2-sulfonic acid finds applications across multiple domains:

  • Rubber Industry: It serves as a transformation product in the manufacture of rubber vulcanization accelerators.
  • Biochemical Research: Its role in enzyme inhibition makes it useful in studying metabolic pathways involving sulfur compounds.
  • Analytical Chemistry: It is utilized as a standard in environmental analysis due to its chemical stability .

Studies have demonstrated that benzothiazole-2-sulfonic acid interacts with various biomolecules. It forms stable complexes with enzymes through its sulfonic acid group, which can either inhibit or activate enzyme activity. This interaction is crucial for understanding its metabolic pathways and potential therapeutic applications .

Benzothiazole-2-sulfonic acid shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundKey FeaturesUnique Aspects
BenzothiazoleLacks the sulfonic acid groupLess soluble in water; different reactivity
2-MercaptobenzothiazoleContains a thiol groupDifferent applications primarily in rubber industry
BenzoxazoleSubstitutes an oxygen atom for sulfurDifferent chemical properties due to structural change

Benzothiazole-2-sulfonic acid's uniqueness lies in its sulfonic acid group, enhancing its water solubility and reactivity compared to its analogs .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

941-57-1

Dates

Modify: 2023-08-15

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